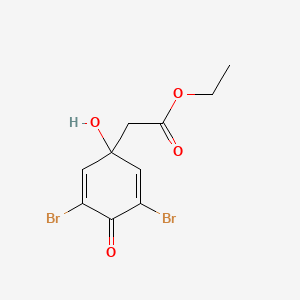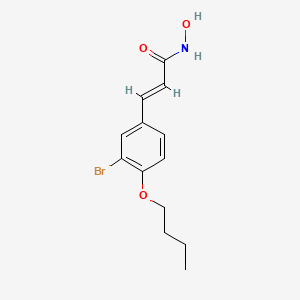
3-Bromo-4-butoxycinnamohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-butoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids These compounds are characterized by the presence of a cinnamic acid moiety linked to a hydroxamic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-butoxycinnamohydroxamic acid typically involves the following steps:
Butoxylation: The addition of a butoxy group can be performed using butyl alcohol in the presence of a strong acid catalyst.
Hydroxamic Acid Formation: The final step involves the conversion of the carboxylic acid group to a hydroxamic acid group using hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-butoxycinnamohydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cinnamohydroxamic acids.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-butoxycinnamohydroxamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Bromo-4-butoxycinnamohydroxamic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydroxamic acid group can chelate metal ions in the active site of metalloproteases, inhibiting their activity.
Pathways Involved: The compound may interfere with signaling pathways involved in cell proliferation and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar in structure but lacks the butoxy group and hydroxamic acid moiety.
4-Bromo-3-methylbenzoic acid: Similar in structure but lacks the butoxy group and hydroxamic acid moiety.
Eigenschaften
CAS-Nummer |
25357-04-4 |
|---|---|
Molekularformel |
C13H16BrNO3 |
Molekulargewicht |
314.17 g/mol |
IUPAC-Name |
(E)-3-(3-bromo-4-butoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C13H16BrNO3/c1-2-3-8-18-12-6-4-10(9-11(12)14)5-7-13(16)15-17/h4-7,9,17H,2-3,8H2,1H3,(H,15,16)/b7-5+ |
InChI-Schlüssel |
FSDNIHUUBAWDFE-FNORWQNLSA-N |
Isomerische SMILES |
CCCCOC1=C(C=C(C=C1)/C=C/C(=O)NO)Br |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C=CC(=O)NO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


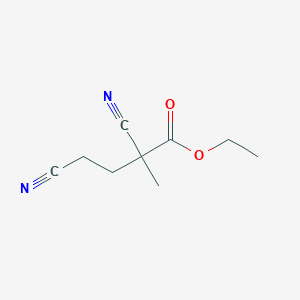
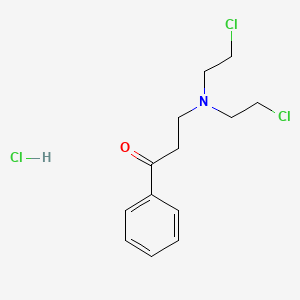

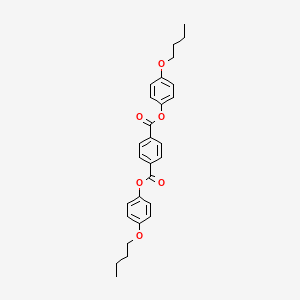


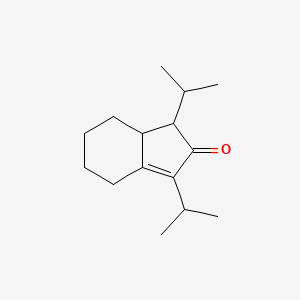

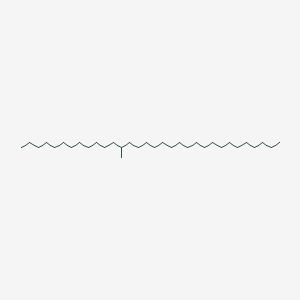

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)

